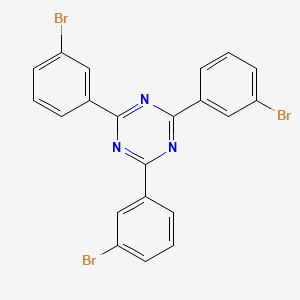

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(3-bromophenyl)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Br3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHHYACTSSPXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Br3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890148-78-4 | |

| Record name | 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine synthesis from 3-bromobenzonitrile

An In-Depth Technical Guide to the Synthesis of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine from 3-Bromobenzonitrile

Introduction: The Strategic Value of Substituted 1,3,5-Triazines

Symmetrically substituted 1,3,5-triazines are a cornerstone class of molecules with profound implications across materials science and drug development. Their rigid, planar, and electron-deficient core makes them exceptional building blocks for a variety of applications. This compound, in particular, serves as a critical intermediate. The three bromine atoms act as versatile synthetic handles for subsequent cross-coupling reactions, allowing for the construction of complex, star-shaped molecules, dendrimers, and functional materials for organic electronics.[1] For instance, its derivatives are instrumental in creating specialized host materials and charge transport layers in Organic Light-Emitting Diodes (OLEDs), directly impacting device efficiency, color purity, and operational lifespan.[1]

This guide provides a comprehensive overview of the synthesis of this compound via the acid-catalyzed cyclotrimerization of 3-bromobenzonitrile. We will delve into the mechanistic underpinnings of this transformation, present a field-tested experimental protocol, and detail the necessary characterization and safety protocols essential for researchers in the field.

Mechanistic Insight: The Acid-Catalyzed Cyclotrimerization of Nitriles

The formation of a 1,3,5-triazine ring from three identical nitrile units is a classic example of a cyclotrimerization reaction. While this process can be initiated under high heat and pressure, such conditions are often harsh and lack subtlety.[2] The use of a strong Brønsted or Lewis acid catalyst provides a more controlled and efficient pathway at significantly lower temperatures. The most widely accepted mechanism for this transformation using a strong acid like trifluoromethanesulfonic acid (TfOH, or triflic acid) proceeds through the formation of highly reactive nitrilium salt intermediates.[3][4][5]

The key mechanistic steps are as follows:

-

Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the superacid catalyst. This initial step is critical as it transforms the relatively unreactive nitrile carbon into a highly electrophilic carbon of a nitrilium salt.[6]

-

Nucleophilic Attack: A second molecule of 3-bromobenzonitrile, with its lone pair of electrons on the nitrogen, acts as a nucleophile. It attacks the electrophilic carbon of the nitrilium salt.

-

Dimer Formation and Rearrangement: This attack forms a dimeric intermediate. A subsequent proton transfer and cyclization cascade occurs.

-

Final Addition and Aromatization: A third molecule of 3-bromobenzonitrile adds to the growing chain, leading to the formation of the six-membered ring. The final step involves the elimination of the acid catalyst and tautomerization to yield the highly stable, aromatic 1,3,5-triazine ring.

This acid-catalyzed pathway is favored due to the remarkable stability of the triazine ring, which serves as the thermodynamic sink for the reaction.

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established procedures for the synthesis of analogous substituted triazines and is designed for both high yield and purity.[7] Each step includes an explanation of its purpose to ensure a deep understanding of the process.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-Bromobenzonitrile | 182.02 | 6952-59-6 | White to off-white powder, moisture sensitive. |

| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | 1493-13-6 | Corrosive, hygroscopic, strong acid. |

| Deionized Water | 18.02 | 7732-18-5 | For reaction quenching. |

| Sodium Hydroxide (NaOH) Solution | 40.00 | 1310-73-2 | For neutralization (e.g., 5M aq. solution). |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

Experimental Workflow Diagram

The overall process from starting material to purified product follows a logical sequence of reaction, quench, neutralization, extraction, and purification.

Caption: A flowchart of the synthesis process.

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Trifluoromethanesulfonic acid is extremely corrosive and hygroscopic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Reaction Setup: Under a nitrogen or argon atmosphere, add trifluoromethanesulfonic acid (TfOH) (e.g., 3 equivalents per equivalent of the final product, ~60 mmol) to a dry, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Rationale: An inert atmosphere prevents the hygroscopic TfOH from absorbing moisture from the air, which would reduce its catalytic activity.

-

-

Initial Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Rationale: The initial reaction between the acid and the nitrile is exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

-

-

Substrate Addition: Slowly add 3-bromobenzonitrile (e.g., 20 mmol) in small portions to the stirring acid over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Rationale: A slow, portion-wise addition maintains temperature control and ensures homogenous mixing.

-

-

Initial Reaction: Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

Rationale: This allows for the complete formation of the initial nitrilium salt intermediate before proceeding.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. The mixture will typically become thick and viscous as the product precipitates.

-

Rationale: The cyclotrimerization requires a higher activation energy than the initial salt formation. Stirring overnight at room temperature provides sufficient time and energy for the reaction to go to completion.

-

-

Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or very cold deionized water (~200 mL).

-

Rationale: This step quenches the reaction by hydrolyzing any remaining reactive species and diluting the strong acid, making it safer to handle. The product, being organic, will precipitate out of the aqueous solution.

-

-

Neutralization: While stirring, slowly add a 5M aqueous solution of sodium hydroxide (NaOH) until the pH of the mixture is neutral (~pH 7).

-

Rationale: Neutralization is crucial to remove the acid catalyst, which would otherwise interfere with the extraction process.

-

-

Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane (DCM) (e.g., 3 x 50 mL). Combine the organic layers.

-

Rationale: The desired triazine product is soluble in organic solvents like DCM, while inorganic salts remain in the aqueous layer. Multiple extractions ensure maximum recovery.

-

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removing residual water is essential before evaporation to obtain a dry, solid product.

-

-

Purification: The resulting white or off-white solid is the crude product. Recrystallize from a suitable solvent system, such as a mixture of chloroform and methanol or chlorobenzene, to obtain the purified this compound.

-

Rationale: Recrystallization is a purification technique that removes impurities that have different solubility profiles from the desired product, resulting in a high-purity final material.

-

Product Characterization

Thorough characterization is required to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

| Property | Expected Value/Observation |

| Appearance | White to light yellow crystalline powder.[8] |

| Molecular Formula | C₂₁H₁₂Br₃N₃ |

| Molecular Weight | 546.06 g/mol .[8] |

| Melting Point | 207-211 °C.[9] |

| ¹H NMR | Aromatic protons will appear as multiplets in the δ 7.5-8.8 ppm range. |

| ¹³C NMR | Signals corresponding to the triazine ring carbons (~171 ppm) and aromatic carbons. |

| Mass Spec (MS) | Isotopic pattern characteristic of three bromine atoms, with m/z peaks corresponding to [M]+, [M+2]+, [M+4]+, and [M+6]+. |

| Infrared (IR) | Characteristic peaks for C=N stretching of the triazine ring (~1520-1550 cm⁻¹) and C-Br stretching. |

References

- 1. nbinno.com [nbinno.com]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]

- 7. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | CymitQuimica [cymitquimica.com]

- 9. This compound | 890148-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine. This document is intended to serve as a valuable resource for researchers and professionals in organic electronics, materials science, and medicinal chemistry. By synthesizing technical data with practical insights, this guide aims to provide a thorough understanding of the core properties, synthesis, and applications of this versatile molecule. Our commitment to scientific integrity is reflected in the detailed protocols and the extensive referencing of authoritative sources, ensuring that the information presented is both accurate and actionable.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 890148-78-4[1]

-

Molecular Formula: C₂₁H₁₂Br₃N₃[2]

-

InChI Key: IWHHYACTSSPXDV-UHFFFAOYSA-N

-

SMILES: C1=CC(=CC(=C1)Br)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 546.06 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 207.0 - 211.0 °C | --INVALID-LINK-- |

| Purity | >98.0% (typically analyzed by HPLC) | --INVALID-LINK-- |

| Solubility | Generally insoluble in water, but soluble in common organic solvents such as chloroform and tetrahydrofuran. | Inferred from related compounds |

Synthesis of this compound

The synthesis of symmetrically substituted 1,3,5-triazines is most commonly achieved through the cyclotrimerization of the corresponding nitrile.[3][4][5] For this compound, the logical and efficient synthetic pathway is the acid-catalyzed cyclotrimerization of 3-bromobenzonitrile.

Proposed Synthetic Pathway: Cyclotrimerization of 3-Bromobenzonitrile

This method is based on established procedures for the synthesis of analogous triazines. The reaction proceeds via the formation of a nitrilium ion intermediate, which then undergoes a stepwise cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Materials:

-

3-Bromobenzonitrile (reactant)[6]

-

Trifluoromethanesulfonic acid (catalyst)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzonitrile (3.0 equivalents) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield the final product as a white to off-white crystalline solid.

Spectral Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four signals in the aromatic region (δ 7.0-9.0 ppm), corresponding to the four distinct protons on the meta-substituted bromophenyl rings. Due to the C₃ symmetry of the molecule, the three bromophenyl groups are chemically equivalent.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the triazine ring carbons (around δ 170 ppm) and the carbons of the bromophenyl groups. The carbon attached to the bromine atom is expected to have a chemical shift around δ 123 ppm.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum will likely show characteristic absorption bands for the C=N stretching of the triazine ring (around 1550-1600 cm⁻¹) and C-Br stretching (around 600-700 cm⁻¹).

-

Mass Spectrometry (EI-MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 543, 545, 547, and 549, corresponding to the isotopic distribution of the three bromine atoms.

Applications in Research and Development

This compound is a molecule of significant interest in materials science and has potential applications in medicinal chemistry.

Organic Electronics: A Key Intermediate for OLEDs

The primary application of this compound is as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[2] The triazine core is electron-deficient, which imparts desirable electron-transporting properties. The presence of the bromophenyl groups provides several advantages:

-

Enhanced Charge Mobility: The electron-withdrawing nature of the triazine ring facilitates efficient electron injection and transport.

-

Thermal Stability: The rigid aromatic structure contributes to a high glass transition temperature, which is crucial for the longevity and stability of OLED devices.

-

Synthetic Versatility: The bromine atoms serve as reactive handles for further functionalization via cross-coupling reactions, allowing for the synthesis of a wide range of advanced OLED materials with tailored optoelectronic properties.

Caption: Role of the compound in OLEDs.

Advanced Battery Technology

A recent and notable application of this compound is in the development of safer lithium metal batteries. It has been utilized as a flame-retardant and radical-scavenging coating for polyolefin separators. The key benefits in this application include:

-

Improved Thermal Stability: The coating enhances the mechanical properties of the separator, preventing thermal shrinkage at high temperatures.

-

Electrolyte Affinity: It shows good affinity for carbonate-based electrolytes, ensuring proper ionic conductivity.

-

Dendrite Suppression: The coating helps to control the growth of lithium dendrites, a major cause of battery failure and safety issues.

-

Radical Scavenging: The compound reduces the concentration of highly reactive radicals at the electrode-electrolyte interface, suppressing undesirable side reactions.

Potential in Medicinal Chemistry

While less explored, the 1,3,5-triazine scaffold is a "privileged structure" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The three bromine atoms on the phenyl rings of this compound offer multiple points for diversification through reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the triazine core to develop novel therapeutic agents.

Safety and Handling

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block with significant applications in materials science, particularly in the fields of organic electronics and energy storage. Its straightforward synthesis and the potential for further functionalization make it an attractive platform for the development of new materials with tailored properties. As research in these areas continues to advance, the importance of this and related triazine derivatives is expected to grow.

References

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine: Properties, Synthesis, and Applications in Modern Research

Abstract

This technical guide provides a comprehensive overview of this compound, a symmetrically substituted heterocyclic compound of significant interest in materials science and medicinal chemistry. We will delve into its core molecular properties, established synthesis protocols, and its pivotal role as a versatile building block. Key applications, including its function as a critical intermediate for Organic Light-Emitting Diode (OLED) materials and as a "privileged scaffold" in drug discovery, are discussed in detail. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Core Molecular Profile

This compound is a crystalline solid, typically appearing as a white to off-white powder[1][2]. Its structure is defined by a central 1,3,5-triazine ring functionalized with three 3-bromophenyl groups. This substitution pattern imparts specific electronic properties and provides reactive sites for further chemical modification.

Molecular Structure

Caption: Molecular structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1][3][4] |

| Molecular Weight | 546.06 g/mol | [1][5] |

| CAS Number | 890148-78-4 | [1][3] |

| Appearance | White to Almost white powder/crystal | [1][2][4] |

| Purity | Typically >98.0% (HPLC) | [1][2] |

| Melting Point | 207.0 to 211.0 °C | [2] |

Synthesis and Mechanistic Insights

The most practical and widely adopted method for synthesizing substituted 1,3,5-triazines relies on the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material[6]. The three chlorine atoms on the triazine ring exhibit differential reactivity, which can be exploited for sequential substitution. However, for a symmetric molecule like this compound, the synthesis is more direct.

The core of the synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atoms on cyanuric chloride are displaced by a 3-bromophenyl nucleophile. This is typically achieved through a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, or a Friedel-Crafts-type reaction with bromobenzene.

Generalized Synthesis Workflow

The synthesis from cyanuric chloride is a foundational technique in triazine chemistry.[7][8] The process involves the stepwise replacement of chlorine atoms with nucleophiles, a reaction whose rate and selectivity can be controlled by temperature.

Caption: General workflow for the synthesis of substituted triazines.

Protocol: Illustrative Nucleophilic Substitution

This protocol outlines a generalized procedure for the synthesis of trisubstituted triazines, which can be adapted for this compound using an appropriate 3-bromophenyl nucleophile.

Objective: To synthesize a symmetrically trisubstituted 1,3,5-triazine.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)

-

An appropriate 3-bromophenyl precursor (e.g., (3-bromophenyl)magnesium bromide for a Grignard reaction or 3-bromophenylboronic acid for a Suzuki coupling)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Catalyst and ligands (if required for cross-coupling)

-

Base (e.g., Diisopropylethylamine, if required)[8]

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve cyanuric chloride in the chosen anhydrous solvent.

-

Nucleophile Preparation: In a separate flask, prepare the 3-bromophenyl nucleophile. For instance, if using a Grignard reagent, it would be prepared from 3-bromobromobenzene and magnesium turnings.

-

Controlled Addition: Cool the cyanuric chloride solution to a controlled temperature (often starting at 0 °C). Add the 3-bromophenyl nucleophile solution dropwise over a period of 30-60 minutes. The stoichiometry should be slightly over 3 equivalents of the nucleophile to ensure complete substitution.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Quenching and Extraction: Upon completion, carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride or water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with brine.

-

Isolation and Purification: Dry the collected organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography to yield the final white solid product.

Key Applications in Research and Development

The utility of this compound stems from its robust triazine core and the presence of three bromine atoms, which serve as versatile synthetic handles.

Intermediate for Organic Electronics (OLEDs)

In the field of organic electronics, this molecule is a crucial intermediate for synthesizing advanced materials used in OLEDs.[4] The electron-deficient 1,3,5-triazine core is beneficial for creating materials with high thermal stability and specific charge transport properties.

-

Causality: The triazine ring acts as an electron-accepting unit. When incorporated into larger molecules for OLED host or charge transport layers, it can enhance electron mobility.[4] This property is critical for balancing charge injection and transport within the OLED device, leading to higher efficiency and longer operational lifespan.[4] The phenyl groups provide the necessary steric bulk and solubility for solution processing and film formation.

Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3,5-triazine nucleus is recognized as a "privileged structure" in drug discovery.[9][10] This means it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a frequent component of bioactive compounds.

-

Versatility through Bromine Handles: The three bromine atoms on this compound are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[9] This allows for the controlled, stepwise introduction of diverse chemical moieties.

-

Library Synthesis: Researchers can use this molecule as a starting point to generate large and diverse libraries of compounds.[9] By reacting it with various boronic acids (in Suzuki coupling) or other nucleophiles, a wide array of derivatives can be synthesized and screened for biological activity against targets like protein kinases, which are often dysregulated in cancers.[11]

Caption: Use of the triazine scaffold in a drug discovery pipeline.

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation. Its well-defined structure, predictable reactivity, and the synthetic accessibility of its derivatives make it an invaluable tool for both materials scientists developing next-generation electronics and medicinal chemists designing novel therapeutic agents. The strategic placement of its bromine atoms provides a gateway for extensive chemical exploration, ensuring its continued relevance in advanced research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 890148-78-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | C21H12Br3N3 | CID 57872377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sciensage.info [sciensage.info]

- 11. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,6-Tris(3-bromophenyl)-1,3,5-triazine IUPAC name and synonyms

An In-depth Technical Guide to 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

Introduction

This compound is a highly specific, symmetrically substituted aromatic heterocycle. The core of this molecule is a 1,3,5-triazine ring, a six-membered ring containing alternating carbon and nitrogen atoms. This triazine core is functionalized with three 3-bromophenyl groups at the 2, 4, and 6 positions. The presence of the electron-deficient triazine ring and the reactive bromine atoms on the phenyl substituents makes this compound a valuable and versatile building block in materials science and medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and key applications for researchers and development professionals.

Core Nomenclature and Chemical Identifiers

Precise identification is critical in research and development. The compound is formally named based on the substitution pattern of the 1,3,5-triazine core.

-

IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry is This compound [1].

A variety of synonyms and registry numbers are used in commercial and database contexts to refer to this molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 890148-78-4 | [1] |

| PubChem CID | 57872377 | [1] |

| EC Number | 811-158-2 | [1] |

| Common Synonyms | tris(3-bromophenyl)-1,3,5-triazine; 2,4,6-Tris(3-bromophenyl)triazine | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₂Br₃N₃ | [1] |

| Molecular Weight | 546.1 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Purity | >98.0% (as determined by HPLC) | [2][3] |

| Melting Point | 207.0 to 211.0 °C | [3] |

Synthesis Methodology: A Mechanistic Approach

The synthesis of symmetrically substituted triazines like this compound typically begins with the versatile precursor 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5][6] The three chlorine atoms on cyanuric chloride are excellent leaving groups and can be sequentially or simultaneously replaced by various nucleophiles. For aryl substitutions, a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is a highly effective and standard methodology.[7]

The causality behind this choice rests on the efficiency and functional group tolerance of the Suzuki coupling. It allows for the formation of robust carbon-carbon bonds between the triazine core and the bromophenyl moieties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis adapted from established methods for similar aromatic dendrimers.[8]

Step 1: Preparation of Reagents

-

Combine 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), 3-bromophenylboronic acid, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The boronic acid serves as the source of the aryl group.

Step 2: Reaction Setup

-

The reagents are dissolved in a mixed solvent system, often containing toluene, ethanol, and water.[8] This biphasic system is effective for Suzuki couplings.

-

An inorganic base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is added. The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.

Step 3: Reaction Conditions

-

The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically 12-24 hours. The inert atmosphere prevents the degradation of the palladium catalyst.

Step 4: Work-up and Purification

-

After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Key Applications in Research and Drug Development

The unique electronic and structural features of this molecule make it a compound of significant interest in multiple high-technology fields.

Intermediate for Organic Light-Emitting Diodes (OLEDs)

This compound is a crucial intermediate in the synthesis of advanced materials for organic electronics.[9]

-

Core Functionality : The electron-deficient 1,3,5-triazine core is an excellent electron-accepting unit. This property is vital for creating materials used in charge transport layers within OLED devices.[9]

-

Enhanced Stability : Materials derived from this triazine scaffold often exhibit high thermal stability, which directly contributes to the operational lifespan and efficiency of OLED displays.[9]

-

Synthetic Versatility : The three bromine atoms act as reactive handles for further chemical modification, allowing for the synthesis of complex, high-performance host materials and emitters for next-generation displays.[9]

Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3,5-triazine ring is recognized as a "privileged structure" in drug discovery.[7] This designation is given to molecular scaffolds that are capable of binding to multiple biological targets, appearing in numerous compounds with a wide array of biological activities.

-

Kinase Inhibition : Triazine derivatives have been successfully developed as potent inhibitors of critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[7][10]

-

Anticancer Potential : The 1,3,5-triazine scaffold is a core component of various agents targeting breast cancer cells through the inhibition of multiple enzymes, including EGFR, VEGFR, and DNA topoisomerase.[10] While this compound itself is not an active drug, its structure provides a validated starting point for the development of novel therapeutic agents through further functionalization at the bromine sites.

Caption: Relationship between structure and application areas.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

-

Skin Irritation (H315) : Causes skin irritation[1].

-

Eye Irritation (H319) : Causes serious eye irritation[1].

Handling Recommendations :

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a well-defined chemical entity with significant utility as a building block and intermediate. Its robust synthesis from readily available precursors and the versatile reactivity of its triazine core and bromo-substituents make it a valuable component in the development of next-generation OLED materials. Furthermore, its underlying triazine scaffold holds considerable potential for the design of novel therapeutics, positioning it as a compound of interest for both materials scientists and medicinal chemists.

References

- 1. This compound | C21H12Br3N3 | CID 57872377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 890148-78-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of triazine derivatives from cyanuric chloride

<An In-depth Technical Guide to the Synthesis of Triazine Derivatives from Cyanuric Chloride

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1,3,5-triazine (s-triazine) derivatives starting from the versatile and highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). We will delve into the core chemical principles, provide field-proven experimental protocols, and discuss critical parameters that govern the selective and sequential substitution of the chlorine atoms. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage the s-triazine scaffold for creating diverse molecular libraries with wide-ranging applications.

The s-Triazine Scaffold: A Privileged Structure

The symmetrical 1,3,5-triazine ring is a foundational scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is due to several key factors:

-

Structural Rigidity: The planar, aromatic nature of the triazine ring provides a rigid core, which is ideal for the spatial presentation of various functional groups, a critical aspect in rational drug design.

-

Chemical Stability: The nitrogen-rich heterocyclic ring is generally stable under a variety of physiological and chemical conditions.

-

Tunable Functionality: Starting from cyanuric chloride, the three chlorine atoms can be replaced in a stepwise and controlled manner with a vast array of nucleophiles (amines, alcohols, thiols), allowing for the creation of immense chemical diversity from a single, inexpensive starting material.[2][3]

Several commercial drugs, such as the anticancer agent Altretamine, feature the s-triazine core, highlighting its biological relevance and therapeutic potential.[4] The scaffold's derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6]

The Core Chemistry: Temperature-Controlled Sequential SNAr

The synthesis of triazine derivatives from cyanuric chloride is governed by the nucleophilic aromatic substitution (SNAr) mechanism.[1] The triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, making the chlorine-bearing carbon atoms strongly electrophilic and susceptible to nucleophilic attack.[1]

The cornerstone of triazine chemistry is the ability to control the sequential substitution of the three chlorine atoms. This selectivity is primarily achieved by modulating the reaction temperature.

-

First Substitution (0–5 °C): The first chlorine is highly reactive and can be selectively replaced by a nucleophile at low temperatures, typically between 0 and 5 °C.[7]

-

Second Substitution (Room Temperature to ~50 °C): The introduction of the first nucleophile, usually an electron-donating group like an amine, reduces the electrophilicity of the triazine ring. Consequently, a higher temperature (e.g., room temperature or gentle warming) is required to replace the second chlorine atom.[7][8]

-

Third Substitution (High Temperature / Reflux): The final chlorine atom is the least reactive, and its substitution often requires elevated temperatures, such as refluxing the reaction mixture.[7]

This differential reactivity allows for the programmed and selective synthesis of mono-, di-, and trisubstituted triazines, including non-symmetrical derivatives with three different substituents.

Mechanism of Substitution

The SNAr reaction proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][9] This is typically the rate-determining step.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which acts as a good leaving group.[1]

Caption: The SNAr mechanism on the triazine ring.

Experimental Protocols & Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of substituted triazines. It is crucial to note that cyanuric chloride is a fuming solid and should be handled with care in a well-ventilated fume hood.[10]

Synthesis of Mono-substituted Dichloro-s-Triazines

The first substitution is achieved at low temperatures to ensure selectivity.

Protocol: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid [11]

-

Preparation: Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask equipped with a magnetic stirrer.[1][11]

-

Cooling: Cool the solution to 0–5 °C using an ice bath.[1][11]

-

Addition of Reagents: In a separate flask, dissolve the nucleophile (e.g., 4-aminobenzoic acid, 1.0 eq) and a base (e.g., sodium carbonate or DIEA, 2.0 eq) in the same solvent.[11] The base is critical to neutralize the HCl generated during the reaction.

-

Reaction: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution, ensuring the temperature remains between 0–5 °C.[10] Maintaining this temperature is crucial to prevent the formation of disubstituted byproducts.[10]

-

Monitoring & Workup: Stir the reaction for 2-4 hours at 0–5 °C.[10][11] Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture onto crushed ice.[10] The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[10]

Synthesis of Di-substituted Monochloro-s-Triazines

The second substitution requires a moderate increase in temperature. This can be used to create symmetrical (Nu¹ = Nu²) or unsymmetrical (Nu¹ ≠ Nu²) derivatives.

Protocol: Synthesis of a 2,4-Disubstituted-6-chloro-1,3,5-triazine [3][7]

-

Starting Material: Begin with the mono-substituted dichloro-s-triazine derivative (1.0 eq) prepared as described above.

-

Preparation: Dissolve the starting material in a solvent like Tetrahydrofuran (THF).

-

Addition of Reagents: Add the second nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃ or DIEA, 1.0 eq).[7][10]

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (12-24 hours).[1][7]

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified.

Synthesis of Tri-substituted-s-Triazines

Replacing the final chlorine atom requires more forcing conditions.

Protocol: Synthesis of a 2,4,6-Trisubstituted-1,3,5-triazine [7]

-

Starting Material: Use the di-substituted monochloro-s-triazine (1.0 eq).

-

Preparation: Dissolve the starting material and the third nucleophile (typically in slight excess) in a high-boiling solvent like THF or 1,4-dioxane.

-

Reaction: Add a base (e.g., DIEA) and heat the reaction mixture to reflux (70-100 °C).[7][12] The reaction can take several hours to 24 hours.[7]

-

Monitoring & Workup: Monitor by TLC. After completion, the product is isolated and purified, often requiring column chromatography.

Caption: Stepwise synthesis of triazine derivatives from TCT.

Summary of Key Experimental Parameters

Precise control over reaction conditions is paramount for achieving high yields and selectivity.

| Parameter | First Substitution | Second Substitution | Third Substitution | Rationale & Causality |

| Temperature | 0–5 °C | Room Temp. (~25 °C) | Reflux (≥70 °C) | Controls the reactivity of the C-Cl bonds, which decreases with each substitution due to the electron-donating effect of the incoming nucleophile.[7] |

| Base | NaHCO₃, K₂CO₃, DIEA | NaHCO₃, K₂CO₃, DIEA | DIEA, NaH | Essential for scavenging the HCl byproduct, preventing protonation of amine nucleophiles, and avoiding acid-catalyzed hydrolysis of cyanuric chloride.[7][11] |

| Solvent | Acetone, DCM, THF | THF, Acetone | THF, 1,4-Dioxane | Must dissolve the reactants and be compatible with the reaction temperature. Acetone/water mixtures are also common.[3][11] |

| Nucleophiles | Amines, Alcohols, Thiols | Amines, Alcohols, Thiols | Amines, Alcohols, Thiols | A wide range of nucleophiles can be used, with reactivity generally following the order of aliphatic amine > phenol > aliphatic alcohol.[13] |

Common Challenges and Troubleshooting

While the synthesis is generally robust, several challenges can arise.

Hydrolysis of Cyanuric Chloride

Cyanuric chloride is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, to form cyanuric acid.[14][15] This is a significant side reaction that can reduce yield.

-

Mitigation:

Lack of Selectivity

Adding reagents too quickly or allowing the temperature to rise during the first substitution can lead to the formation of di-substituted byproducts.

-

Mitigation:

Purification

Triazine derivatives, particularly trisubstituted ones, can sometimes be difficult to purify due to similar polarities of starting materials and products or low solubility.[3]

-

Solutions:

-

Recrystallization: An excellent method for solid compounds if a suitable solvent system can be found (e.g., ethanol, methanol, ethyl acetate/hexane).[17]

-

Flash Column Chromatography: The most common technique for purification. A preliminary TLC analysis is vital to determine the optimal eluent system.[17]

-

Preparative HPLC: For achieving very high purity (>98%), which is often required for biological assays.[17]

-

Caption: A decision tree for troubleshooting triazine synthesis.

Applications in Drug Development & Beyond

The s-triazine scaffold is a workhorse in modern chemistry.

-

Drug Discovery: The ability to easily generate large libraries of compounds makes it a privileged structure for screening against various biological targets.[5][7]

-

Covalent Inhibitors: The residual chlorine atom in mono- or di-substituted triazines can act as a reactive handle to form covalent bonds with target proteins, a strategy of growing importance in drug development.

-

Dendrimer Synthesis: Cyanuric chloride is a key building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with applications in drug delivery, gene therapy, and as MRI contrast agents.[12][18] The synthesis can proceed through either convergent or divergent approaches.[19][20]

-

Materials Science: Triazine derivatives are used to create covalent organic polymers and other advanced materials.[21]

Conclusion

The synthesis of triazine derivatives from cyanuric chloride is a powerful and versatile methodology that provides access to a vast chemical space. The key to success lies in the meticulous control of reaction temperature to exploit the differential reactivity of the three chlorine atoms. By understanding the underlying SNAr mechanism and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of mono-, di-, and tri-substituted triazines for a wide array of applications, from fundamental research to the development of next-generation therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solved Cyanuric chloride may be converted | Chegg.com [chegg.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemcess.com [chemcess.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Dendrimers Based on [1,3,5]-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine core is a versatile heterocyclic scaffold known for its chemical stability and electron-deficient nature. When functionalized with various substituents, triazine derivatives exhibit a wide array of properties, making them valuable in diverse fields, from medicinal chemistry to materials science.[1] The introduction of aryl groups, particularly those bearing halogen atoms, can significantly influence the molecule's electronic properties and intermolecular interactions, leading to unique solid-state architectures and functionalities. 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine, with its three bromine atoms positioned on the phenyl rings, is a prime example of a molecule designed for specific applications in organic electronics.[2]

Synthesis and Crystallization

The synthesis of this compound typically proceeds via the trimerization of 3-bromobenzonitrile. This reaction is often catalyzed by a strong acid or a Lewis acid. A general, reliable protocol for its synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobenzonitrile

-

Trifluoromethanesulfonic acid (or a suitable Lewis acid)

-

Anhydrous, inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Methanol (for washing)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-bromobenzonitrile and an anhydrous, inert solvent.

-

Catalyst Addition: The reaction mixture is cooled in an ice bath, and trifluoromethanesulfonic acid is added dropwise with vigorous stirring.

-

Reaction Progression: The reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the desired product.

Diagram of Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. A mixture of a good solvent (e.g., chloroform or dichloromethane) and a poorer solvent (e.g., hexane or methanol) is often effective.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature.

-

Filtration: The hot solution is filtered through a syringe filter to remove any particulate matter.

-

Crystallization: The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

-

Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, single crystals should form.

Molecular and Crystal Structure Analysis

While a specific published crystal structure for the 3-bromo isomer is elusive, we can infer its key structural features based on the known structures of its 4-bromo analog and other substituted triazines.[3][4]

Molecular Geometry

The this compound molecule is expected to possess a planar or near-planar 1,3,5-triazine core. The three 3-bromophenyl rings are attached to the carbon atoms of the triazine ring. Due to steric hindrance between the ortho-hydrogens of the phenyl rings and the nitrogen atoms of the triazine ring, the phenyl rings are likely to be twisted out of the plane of the triazine ring. This propeller-like conformation is a common feature in 2,4,6-triaryl-1,3,5-triazines.

Diagram of Molecular Structure:

Caption: Schematic of the propeller-like molecular structure.

Crystallographic Parameters (Predicted)

Based on similar symmetrically substituted triazines, the crystal system is likely to be monoclinic or orthorhombic. The space group would likely be centrosymmetric, such as P2₁/c or Pbca, which are common for organic molecules.

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value |

| Chemical Formula | C₂₁H₁₂Br₃N₃ |

| Formula Weight | 546.06 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (Centrosymmetric) |

| Molecules per Unit Cell (Z) | 4 or 8 |

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will be governed by a combination of weak intermolecular forces.

-

Halogen Bonding: The bromine atoms are capable of forming halogen bonds (Br···N or Br···Br interactions), which are directional interactions that can play a crucial role in crystal engineering.[5][6] These interactions can lead to the formation of well-defined supramolecular synthons, influencing the overall crystal packing.

-

π-π Stacking: The electron-deficient triazine rings and the electron-rich bromophenyl rings can engage in π-π stacking interactions. These can occur in a face-to-face or offset fashion and contribute significantly to the cohesive energy of the crystal.

-

C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the π-electron clouds of adjacent triazine or phenyl rings, further stabilizing the crystal lattice.

The interplay of these interactions will likely result in a densely packed structure, a common feature for organic materials used in electronic devices, as it facilitates charge transport.

Diagram of Potential Intermolecular Interactions:

Caption: Key intermolecular forces governing crystal packing.

Structure Determination: A Methodological Overview

The definitive determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation and Analysis: The final structure is validated using tools like CHECKCIF and analyzed for its geometric parameters and intermolecular interactions.

Applications in Materials Science

The structural features of this compound make it a promising candidate for various applications in materials science, most notably in OLEDs.[2]

-

Host Materials in OLEDs: The high triplet energy, good thermal stability, and electron-deficient nature of the triazine core make this molecule suitable as a host material for phosphorescent OLEDs (PhOLEDs).[7][8][9][10] The propeller-like structure can disrupt extensive π-conjugation, leading to a high triplet energy level, which is crucial for efficient energy transfer to the phosphorescent dopant.

-

Electron Transporting Materials: The electron-withdrawing triazine core facilitates electron transport, making it a potential component in the electron transport layer (ETL) of OLEDs.

-

Building Block for Supramolecular Assemblies: The presence of bromine atoms allows for the formation of halogen-bonded networks, enabling the construction of ordered supramolecular structures on surfaces.[3][4]

Conclusion

This compound is a molecule of significant interest in materials science. While its definitive crystal structure awaits public disclosure, a comprehensive understanding of its molecular and electronic properties can be gleaned from established chemical principles and the study of analogous compounds. Its synthesis is achievable through standard organic methodologies, and its structure is likely characterized by a propeller-shaped conformation with significant intermolecular interactions, including halogen bonding and π-π stacking. These structural features underpin its utility as a material for organic electronics, particularly in the development of next-generation OLED technologies. Further single-crystal X-ray diffraction studies are warranted to provide a precise and detailed picture of its solid-state architecture.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogen trimer synthons in crystal engineering: low-temperature X-ray and neutron diffraction study of the 1:1 complex of 2,4, 6-tris(4-chlorophenoxy)-1,3,5-triazine with tribromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]

- 8. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Bromine Advantage: A Technical Guide to the Photophysical Properties of Brominated Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,5-triazine core, a nitrogen-rich heterocycle, has emerged as a privileged scaffold in materials science and medicinal chemistry due to its unique electronic properties and synthetic versatility.[1][2] The strategic introduction of bromine atoms onto the triazine framework imparts profound changes to its photophysical behavior, primarily through the "heavy-atom effect." This guide provides an in-depth exploration of the synthesis, photophysical characterization, and underlying mechanistic principles of brominated triazine compounds. We will delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and summarize critical data to empower researchers in harnessing the potential of these fascinating molecules for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy.

Introduction: The Allure of the Triazine Core and the Impact of Bromination

1,3,5-triazine derivatives are renowned for their high electron affinity, thermal stability, and tunable optoelectronic properties.[1] These characteristics make them excellent candidates for electron-transporting materials in solar cells and as building blocks for fluorescent sensors and other photo-responsive systems.[1][3] The introduction of bromine, a heavy atom, into the molecular structure dramatically influences the photophysical properties by enhancing spin-orbit coupling.[3][4] This guide will elucidate how this fundamental interaction can be exploited to control the fate of excited states, steering them away from fluorescence and towards other radiative or non-radiative decay pathways.

Synthetic Strategies for Brominated Triazine Compounds

The synthesis of brominated triazine compounds typically involves two main approaches: the cyclotrimerization of brominated nitriles or the post-functionalization of a pre-formed triazine core.

Cyclotrimerization of Bromobenzonitriles

A common and efficient method for producing symmetrically substituted 2,4,6-triaryl-1,3,5-triazines is the acid-catalyzed cyclotrimerization of the corresponding benzonitriles.[5]

Experimental Protocol: Synthesis of 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine [5]

-

Under a nitrogen atmosphere, add trifluoromethanesulfonic acid to a dry, two-necked flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Slowly add 4-bromobenzonitrile to the cooled acid with continuous stirring.

-

Maintain the reaction at 0-5 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Upon completion, quench the reaction by carefully adding water.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Extract the product into an organic solvent mixture (e.g., chloroform and acetone, 1:1 v/v).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the solid product by recrystallization to obtain pure 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.[5]

Post-Functionalization of a Triazine Core

Alternatively, functionalization can be achieved through nucleophilic substitution or cross-coupling reactions on a pre-existing triazine, such as cyanuric chloride.[6][7]

The Heavy-Atom Effect and Its Photophysical Consequences

The presence of bromine atoms significantly alters the photophysical landscape of triazine compounds through the internal heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates spin-forbidden transitions between electronic states of different multiplicity (i.e., singlet and triplet states).[3][4]

Intersystem Crossing (ISC)

The primary consequence of enhanced spin-orbit coupling is an increased rate of intersystem crossing (ISC), a non-radiative process where an excited molecule transitions from a singlet state (S₁) to a triplet state (T₁).[8][9] This increased ISC rate has two major implications:

-

Fluorescence Quenching: As the S₁ state is depopulated more efficiently through ISC, the probability of fluorescence (radiative decay from S₁ to the ground state, S₀) decreases, leading to a lower fluorescence quantum yield.[4]

-

Enhanced Triplet State Population: The increased ISC rate leads to a higher population of the T₁ state.

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF)

The populated triplet state can then undergo several decay processes:

-

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. Due to the heavy-atom effect, the rate of this spin-forbidden transition can be enhanced, leading to observable phosphorescence, often at room temperature.[10]

-

Thermally Activated Delayed Fluorescence (TADF): If the energy gap between the S₁ and T₁ states is small, the molecule can undergo reverse intersystem crossing (rISC) from T₁ back to S₁, followed by fluorescence. The introduction of bromine can significantly promote rISC, enhancing TADF.[3][4]

The following diagram illustrates the key photophysical pathways influenced by bromination.

Caption: Jablonski diagram illustrating the effect of bromine on the photophysical pathways of a triazine compound.

Photophysical Characterization of Brominated Triazines

A comprehensive understanding of the photophysical properties of brominated triazines requires a suite of spectroscopic techniques.

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy

These techniques provide fundamental information about the electronic transitions of the molecule.

-

UV-Visible Absorption Spectroscopy: Determines the wavelengths of light absorbed by the compound, corresponding to electronic transitions from the ground state to excited singlet states.

-

Steady-State Fluorescence Spectroscopy: Measures the emission spectrum resulting from the radiative decay of the lowest excited singlet state (S₁) back to the ground state (S₀).

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method is widely used for its simplicity.[11][12]

Experimental Protocol: Comparative Method for Fluorescence Quantum Yield Determination [11][12]

-

Select a Standard: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile similar to the brominated triazine sample.

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.

-

Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)

where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the sample and standard solutions (which are equal if the same solvent is used).[12]

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_F). This parameter is crucial for calculating the radiative and non-radiative decay rates.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the properties of transient species, such as triplet states.[13][14] By exciting the sample with a pump pulse and probing the resulting changes in absorbance with a delayed probe pulse, one can monitor the formation and decay of the triplet state, providing insights into the kinetics of intersystem crossing.[15]

Summary of Photophysical Data

The following table summarizes key photophysical properties for a representative brominated triazine compound in comparison to its non-brominated analogue to illustrate the impact of bromination. More extensive data for various derivatives can be found in the cited literature.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| 2,4,6-triphenyl-1,3,5-triazine | Dichloromethane | ~300 | ~370 | High | > 1 |

| 2,4,6-tris(4-bromophenyl)-1,3,5-triazine | Dichloromethane | ~305 | ~375 | Low | < 1 |

Note: The values presented are illustrative and can vary depending on the specific molecular structure and experimental conditions. Researchers should consult the primary literature for precise data.

Applications and Future Perspectives

The ability to tune the photophysical properties of triazine compounds through bromination opens up a wide range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Brominated triazines are promising candidates for host materials and emitters in phosphorescent and TADF-based OLEDs, where efficient harvesting of triplet excitons is crucial for high device efficiency.[3][4]

-

Photodynamic Therapy (PDT): The enhanced triplet state population in brominated triazines can lead to efficient generation of singlet oxygen, a cytotoxic species used in PDT for cancer treatment.

-

Fluorescent Sensors: The sensitivity of the photophysical properties to the local environment can be exploited in the design of sensors for ions and small molecules.[16]

The continued exploration of structure-property relationships in brominated triazine compounds, aided by computational modeling, will undoubtedly lead to the development of novel materials with tailored photophysical properties for advanced applications.[17][18][19][20]

References

- 1. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. | Semantic Scholar [semanticscholar.org]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE | 30363-03-2 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photo-physical characterization of high triplet yield brominated fluoresceins by transient state (TRAST) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. THE FLEMING GROUP - Transient Absorption Spectroscopy [sites.google.com]

- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 15. Probing intersystem crossing in multi-brominated eumelanin through transient absorption and surface hopping dynamics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Assessing interactions between antibiotics and triazine porous organic polymeric sorbents by photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine [arxiv.org]

- 18. Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Behavior of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Redox Landscape of a Multifaceted Triazine Derivative

As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on the electrochemical behavior of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine. This molecule, with its unique combination of an electron-deficient triazine core and electroactive bromophenyl substituents, presents a fascinating subject for electrochemical investigation. Understanding its redox properties is not merely an academic exercise; it is pivotal for unlocking its potential in diverse applications, from organic electronics to the development of novel therapeutic agents. This guide is structured to provide not just a recitation of facts, but a logical and insightful narrative into the causality behind its electrochemical characteristics and the experimental methodologies used to probe them.

Section 1: Introduction to this compound - A Molecule of Growing Interest

This compound is a symmetrically substituted aromatic compound featuring a central 1,3,5-triazine ring connected to three 3-bromophenyl groups. The triazine core is known for its electron-withdrawing nature, which significantly influences the electronic properties of the entire molecule. The presence of bromine atoms on the phenyl rings introduces sites that are susceptible to electrochemical reduction, making this compound a compelling candidate for studies in electro-organic synthesis and materials science.